(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide
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Overview
Description
(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-methylbenzaldehyde, dimethylamine, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 3-methylbenzaldehyde and malononitrile in the presence of a base such as sodium ethoxide to form an intermediate.
Addition of Dimethylamine: The intermediate is then reacted with dimethylamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Employing purification techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and dimethylamino group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring.
(2Z)-2-cyano-3-(dimethylamino)-N-(4-methylphenyl)prop-2-enamide: Has the methyl group on the para position of the phenyl ring.
Uniqueness
(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
(Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-5-4-6-12(7-10)15-13(17)11(8-14)9-16(2)3/h4-7,9H,1-3H3,(H,15,17)/b11-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPNFKQVHDLYFA-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CN(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\N(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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